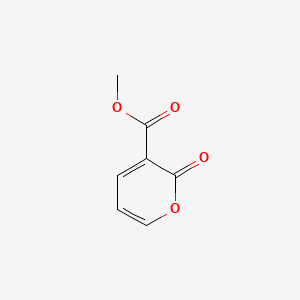

Methyl 2-oxo-2H-pyran-3-carboxylate

描述

Overview of Pyranone Heterocycles in Organic Chemistry

Pyranones, also known as pyrones, are a class of heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and a carbonyl functional group. wikipedia.org This structure results in an unsaturated ring system. There are two main isomers of pyrone, distinguished by the position of the carbonyl group relative to the oxygen atom: 2-pyrone (or α-pyrone) and 4-pyrone (or γ-pyrone). wikipedia.org

The 2-pyrone structure is essentially a lactone (a cyclic ester). wikipedia.org This arrangement, with the carbonyl group adjacent to the ring oxygen, is a common motif found in numerous natural products. wikipedia.orgyoutube.com In contrast, the 4-pyrone isomer has an ether-ketone functionality and is also a core component of various natural compounds like kojic acid and maltol. wikipedia.org The pyran ring itself is a non-aromatic heterocycle with two double bonds. wikipedia.org The presence of both an oxygen heteroatom and a carbonyl group within the six-membered ring imparts unique chemical properties to pyrones, making them distinct from simpler cyclic ethers or ketones. youtube.comyoutube.com

Significance of the 2H-Pyran-2-one Core in Medicinal and Synthetic Chemistry

The 2H-pyran-2-one scaffold is a privileged structure in both medicinal and synthetic organic chemistry due to its wide array of biological activities and its versatility as a synthetic intermediate. bohrium.comiith.ac.inresearchgate.net Compounds containing this core have demonstrated a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, anti-microbial, and anti-coagulant properties. bohrium.comiith.ac.inresearchgate.netmdpi.com For instance, derivatives of 4-hydroxy-2H-pyran-2-ones have shown potential as anti-HIV and anticancer agents. mdpi.com

In the realm of synthetic chemistry, 2H-pyran-2-ones are valued as versatile building blocks. The conjugated system of the carbonyl group and the double bonds within the ring enhances their chemical reactivity, allowing for a variety of chemical transformations. researchgate.net They can participate in cycloaddition reactions, such as the Diels-Alder reaction, and undergo various metal-catalyzed cross-coupling reactions to introduce substituents at different positions of the ring. researchgate.netorganic-chemistry.org This reactivity has been exploited to construct a diverse range of more complex heterocyclic systems and natural products. bohrium.comresearchgate.net The development of synthetic methods, from classical Knoevenagel condensations to modern catalytic techniques, continues to expand the utility of the 2H-pyran-2-one framework. bohrium.comresearchgate.net

Research Landscape and Historical Context of Methyl 2-oxo-2H-pyran-3-carboxylate

This compound, as a specific member of the 2-pyrone family, is situated within this broader context of research. While a detailed historical timeline for this exact compound is not extensively documented in seminal publications, its study is inherently linked to the exploration of 2-pyrone synthesis and reactivity. The compound itself is a stable, typically orange to yellow solid, and its fundamental chemical properties have been well-characterized. cymitquimica.com

| Property | Value |

| Molecular Formula | C₇H₆O₄ cymitquimica.com |

| Molecular Weight | 154.12 g/mol cymitquimica.comnih.gov |

| Appearance | Orange to yellow solid cymitquimica.com |

| Melting Point | 75-77 °C sigmaaldrich.com |

| Boiling Point | 146-148 °C at 0.75 mmHg sigmaaldrich.com |

Research involving this compound often utilizes it as a reagent or a starting material. For example, it has been used as a reagent to investigate the cytotoxic profiles of α,β-unsaturated carbonyl compounds against certain human cell lines. fishersci.ca The synthesis of this compound and its derivatives falls under the general methodologies developed for 2-pyrones, which include various annulation and cyclization strategies. organic-chemistry.org Its ester functionality and the reactive pyrone ring make it a target for derivatization to create libraries of compounds for biological screening. The ongoing interest in 2-pyrones for drug discovery and materials science ensures that this compound and related structures will continue to be relevant in the landscape of chemical research. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-6(8)5-3-2-4-11-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVZWOMUTYNUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180653 | |

| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25991-27-9 | |

| Record name | 3-Carbomethoxy-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25991-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025991279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxo-2H-pyran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Oxo 2h Pyran 3 Carboxylate and Its Derivatives

Established Synthetic Routes to Methyl 2-oxo-2H-pyran-3-carboxylate

While specific documented methods for the direct synthesis of this compound are not extensively detailed in readily available literature, the synthesis of its isomer, Methyl 2-oxo-2H-pyran-5-carboxylate (also known as methyl coumalate), is well-established and provides a representative example of classic pyrone synthesis. This route begins with the formation of coumalic acid from malic acid, a biorenewable feedstock. researchgate.netrsc.org

The classic and long-standing method for synthesizing coumalic acid involves the reaction of malic acid with concentrated and fuming sulfuric acid. orgsyn.orggoogle.comgoogle.com This acid-mediated condensation and dehydration process, first reported by von Pechmann in 1891, remains a fundamental route to this pyrone core. google.com The reaction proceeds by heating malic acid in a mixture of the acids, followed by quenching in ice water to precipitate the crude coumalic acid. orgsyn.org The product can then be purified by recrystallization from methanol (B129727). orgsyn.org

Once coumalic acid is obtained, it can be esterified to yield its corresponding methyl ester, methyl coumalate. google.comdurham.ac.uk This is typically achieved by heating the coumalic acid in methanol with a catalytic amount of sulfuric acid. durham.ac.uk However, this esterification can present challenges, with some reports noting instability of the product under the reaction conditions, leading to moderate yields. durham.ac.uk

Table 1: Synthesis of Coumalic Acid from Malic Acid

| Reactants | Reagents | Conditions | Yield | Reference |

| Malic Acid | Concentrated H₂SO₄, Fuming H₂SO₄ | Heat on a water bath for 2 hours | 65-70% | orgsyn.org |

| Malic Acid | Dichloroethane, Concentrated H₂SO₄ | Heat to 100 °C for 16 hours | 80% | google.com |

Reaction of 2,3-dihydro-4H-pyran-3-carboxylic acid with methyl chloroformate

Detailed literature describing the synthesis of this compound via the specific reaction of 2,3-dihydro-4H-pyran-3-carboxylic acid with methyl chloroformate is not prominently featured in the reviewed scientific sources. This suggests that this particular pathway may not be a commonly employed or reported method for the preparation of this compound.

Advanced Synthetic Strategies for 2H-Pyran-2-one Derivatives

The synthesis of the 2H-pyran-2-one scaffold has been significantly advanced through the development of modern synthetic strategies that offer improved efficiency, atom economy, and environmental compatibility. These methods, particularly multicomponent reactions, provide access to a wide array of substituted pyranone derivatives.

Multicomponent Reactions (MCRs) for Pyranone Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, have emerged as a powerful tool for synthesizing complex heterocyclic molecules like 2H-pyran-2-ones. researchgate.netmdpi.com These reactions are highly valued for their efficiency, reduction of waste, and the ability to rapidly generate molecular diversity. researchgate.net

A prominent strategy within MCRs for pyranone synthesis is the tandem Knoevenagel condensation followed by a Michael addition. mdpi.com This sequence allows for the construction of highly functionalized pyran systems. A typical reaction involves an aldehyde, an active methylene (B1212753) compound (like a barbituric acid derivative), and a 4-hydroxy-2-pyrone. mdpi.com The process is initiated by the Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting adduct then acts as a Michael acceptor for the 4-hydroxy-2-pyrone, leading to the final complex pyranone derivative in a single pot. mdpi.com

An example is the synthesis of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. This is achieved by reacting phenylglyoxal (B86788) hydrate (B1144303), 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol (B145695), catalyzed by p-toluenesulfonic acid. mdpi.com

The principles of green chemistry have been increasingly applied to the synthesis of 2H-pyran-2-one derivatives, emphasizing the use of non-toxic solvents, reduced energy consumption, and atom economy. One-pot syntheses are inherently greener as they reduce the number of steps and purification procedures. A notable green approach involves the ligand-free, one-pot synthesis of pyrano[2,3-c]pyrazoles using a water extract of banana peels (WEB) as both the catalyst and reaction medium. This method avoids toxic organic solvents and provides good to excellent yields at room temperature.

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyran derivatives has been successfully performed in aqueous media. mdpi.com For instance, the domino Knoevenagel condensation–Michael addition–cyclization for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines can be carried out in water, providing a clean and environmentally friendly method. This approach often leads to easy product isolation, as the organic products may precipitate from the aqueous reaction mixture.

Table 2: Examples of Advanced Synthesis of 2H-Pyran-2-one Derivatives

| Reaction Type | Reactants | Catalyst/Medium | Key Features | Product Type | Reference |

| Tandem Knoevenagel–Michael | Phenylglyoxal hydrate, 1,3-Dimethylbarbituric acid, 4-Hydroxy-6-methyl-2H-pyran-2-one | p-Toluenesulfonic acid / Ethanol | Multicomponent reaction, one-pot | Substituted pyrimidine-pyranone | mdpi.com |

| One-Pot MCR | Arylidene malononitrile (B47326), Pyrazolone | Water Extract of Banana Peels (WEB) | Green chemistry, ligand-free, room temp. | Pyrano[2,3-c]pyrazole | |

| Domino Reaction | 6-Amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, Aldehydes, Pyridinium ylides | Water | Green method, diastereoselective | Dihydrofuropyrido[2,3-d]pyrimidine |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used in the synthesis of complex organic molecules, including pharmaceuticals. wikipedia.orgresearchgate.net These reactions offer mild and chemoselective conditions suitable for highly functionalized structures. researchgate.net

Negishi Coupling in Pyranone Functionalization

The Negishi coupling, a reaction that joins organic halides or triflates with organozinc compounds, is a key method for creating C-C bonds. wikipedia.org This reaction is catalyzed by palladium or nickel complexes and is valued for its ability to couple different types of carbon atoms (sp³, sp², and sp). wikipedia.org

A notable application of this reaction is the synthesis of methyl 2-oxo-3-aryl(heteroaryl)-2H-pyran-5-carboxylates. This is achieved through the cross-coupling of methyl 3-bromocoumalate with arylzinc reagents in the presence of a palladium catalyst. researchgate.net The Negishi coupling demonstrates high functional group tolerance, which is advantageous for synthesizing complex molecules. orgsyn.org Recent advancements have focused on developing more robust and scalable Negishi coupling processes, including the use of high-throughput catalyst screening to identify optimal conditions. digitellinc.com Continuous flow protocols have also been developed for both the generation of alkylzinc halides and the subsequent Negishi cross-coupling reaction, offering better control over reaction parameters and improved safety. nih.gov

Domino Reactions in 2H-Pyranone Synthesis

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes that involve consecutive transformations in a single step without the need to isolate intermediates. This approach is instrumental in the synthesis of complex structures like 2H-pyranones from simple starting materials. nih.govacs.orgnih.gov

One such domino protocol facilitates the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles. nih.govnih.gov This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening and closing steps. nih.govacs.orgnih.gov A key aspect of this reaction is the in-situ generation of a 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile intermediate, which then participates in further transformations. nih.govnih.gov This methodology is notable for its efficiency and selectivity, providing access to donor-acceptor fluorophores without the need for organometallic catalysts. nih.gov

Cyclization Reactions in Pyranone Derivative Formation

Cyclization reactions are fundamental to the formation of the pyranone ring system and its derivatives.

Intramolecular Cyclization Processes

Intramolecular cyclization is a key strategy for constructing the pyranone core. The intramolecular Diels-Alder reaction, a type of pericyclic reaction, is a powerful tool for forming six-membered rings with excellent control over stereochemistry. wikipedia.org This reaction has been utilized in the total synthesis of complex natural products. wikipedia.org For instance, an intramolecular Diels-Alder reaction of a pyranone has been employed to create a bicyclic lactam intermediate. wikipedia.org

Another example involves the Brønsted acid-promoted intramolecular cyclization of specific acetophenone (B1666503) derivatives to yield polysubstituted indenes, showcasing a cationic cyclization pathway. rsc.org Gold-catalyzed intramolecular cyclization of certain substrates has also been explored as a method for forming cyclic structures. researchgate.net

Base-Promoted Cyclization Reactions

Base-promoted cyclization is another effective method for synthesizing pyranone derivatives. acs.org In one approach, the reaction is initiated by a secondary amine, which reacts with an α-aroylketene dithioacetal to form an intermediate. This intermediate then undergoes a nucleophilic attack by malononitrile, followed by intramolecular O-cyclization to generate a 2-imino-2H-pyran derivative. Subsequent hydrolysis in the presence of an acid yields the desired 2-oxo-2H-pyran-3-carbonitrile. acs.org This type of reaction can be considered an intramolecular Williamson ether synthesis, where an alkoxide attacks an electrophilic carbon to form an epoxide ring. youtube.com

Green Chemistry Approaches in Pyranone Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com These approaches are increasingly being applied to the synthesis of pyranones and related heterocycles. jmaterenvironsci.comnih.gov

The use of environmentally benign solvents, such as water or aqueous-ethanolic mixtures, is a key aspect of green pyranone synthesis. researchgate.net For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully carried out in water using catalysts like tetrabutylammonium (B224687) bromide or in a water-ethanol mixture with 1,4-diazabicyclo[2.2.2]octane (DABCO). jmaterenvironsci.com Sodium acetate (B1210297) in an aqueous medium has also been used for this transformation. jmaterenvironsci.com These methods often offer advantages such as mild reaction conditions, short reaction times, simple work-up procedures, and high yields. researchgate.net

On-Water Synthesis Protocols

The use of water as a solvent in organic synthesis has gained significant attention due to its environmental benefits and unique reactivity. While specific on-water protocols for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of on-water synthesis are relevant to the broader class of pyran derivatives. These reactions often benefit from the hydrophobic effect and the high cohesive energy of water, which can accelerate reaction rates and influence selectivity. For instance, the synthesis of various heterocyclic compounds, including pyran derivatives, has been successfully achieved in aqueous media, often under mild conditions. nih.gov

Recyclable Catalytic Systems (e.g., KF-Al2O3)

Recyclable catalysts are at the forefront of green chemistry, offering economic and environmental advantages. Potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3) has emerged as a highly efficient and reusable basic catalyst for the synthesis of various pyran derivatives. scirp.orgscirp.orgresearchgate.net This solid-supported reagent promotes multi-component reactions under mild conditions, often at room temperature, with good to excellent yields. scirp.orgresearchgate.net

The application of KF-Al2O3 is particularly notable in the three-component synthesis of 4H-pyran derivatives from aldehydes, malononitrile, and active methylene dicarbonyl compounds in ethanol. scirp.orgresearchgate.net This protocol is lauded for being environmentally benign and providing rapid access to a diverse array of 4H-pyran heterocycles. scirp.org The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity, as demonstrated in the synthesis of certain 4H-pyran derivatives. researchgate.net A one-pot synthesis of pyrano[3,2-c]pyran derivatives has also been successfully achieved using KF-Al2O3 as a catalyst in ethanol at room temperature, highlighting the versatility of this catalytic system. semanticscholar.orgumich.edu

Table 1: Synthesis of 4H-pyran derivatives using KF-Al2O3 catalyst

| Entry | Aldehyde | Active Methylene Compound | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | 95 |

| 3 | 4-Methylbenzaldehyde | Malononitrile | 2-Amino-4-(4-methylphenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene | 96 |

Mechanistic Investigations of Pyranone Formation and Transformation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel transformations. The formation and transformation of pyranones involve complex pathways with key intermediates that dictate the final product.

Proposed Reaction Mechanisms for Novel Derivatives

The synthesis of novel pyranone derivatives often proceeds through multi-step reaction cascades. For instance, the KF-Al2O3 catalyzed formation of 4H-pyrans is proposed to occur through a cyclization between an in situ formed Knoevenagel product and an enolizable substrate. researchgate.net The reaction is initiated by the Knoevenagel condensation of an aldehyde and malononitrile, followed by a Michael addition of an active methylene compound and subsequent intramolecular cyclization. nih.govencyclopedia.pub

In other instances, such as the ruthenium-catalyzed three-component cascade reaction to form pyranones, the proposed mechanism involves a nucleophilic addition of a vinylic C-H bond to an aldehyde, followed by intramolecular cyclization. organic-chemistry.org This leads to the formation of a butenolide intermediate, which then eliminates a sulfonamide at higher temperatures to yield the pyranone. organic-chemistry.org

Acid-mediated studies have provided evidence that oxocarbenium ion formation can be a key mechanistic event in pyranone transformations. researchgate.net The synthesis of highly functionalized 2-pyranones from silyl (B83357) ketenes is proposed to involve a thermally induced rearrangement, with a detailed mechanism based on NMR studies suggesting a 1,5-hydride shift followed by a 6-exo-dig cyclization. acs.org

Role of Intermediates in Reaction Pathways

Intermediates play a pivotal role in directing the course of pyranone synthesis. In the KF-Al2O3 catalyzed synthesis of 4H-pyrans, the Knoevenagel adduct formed between the aldehyde and malononitrile is a crucial intermediate. researchgate.netencyclopedia.pub Similarly, in the ruthenium-catalyzed cascade, a substituted butenolide is a key intermediate that precedes the final pyranone product. organic-chemistry.org

The formation of an oxocarbenium ion is another significant intermediate that can influence the reaction pathway, sometimes thwarting the formation of other desired intermediates like oxidopyrylium species. researchgate.net In the synthesis of pyrazolo[2,3-c]pyrazoles, the reaction is controlled by a Lewis base catalyst, leading to different annulation pathways and the formation of distinct spirocyclopentene-pyrazolone intermediates. researchgate.net The Piancatelli reaction, which leads to 2-cyclopentenones, implicates furanoxonium ion intermediates derived from pyranones. researchgate.net

Influence of Reaction Conditions on Product Selectivity and Yield

Reaction conditions, including the choice of catalyst, solvent, temperature, and even the nature of the reactants, have a profound impact on the selectivity and yield of pyranone synthesis. The use of KF-Al2O3 as a catalyst under mild, room temperature conditions in ethanol has been shown to be highly effective for the synthesis of various 4H-pyran derivatives, leading to high yields. scirp.orgresearchgate.net In contrast, some protocols may require elevated temperatures to achieve the desired transformation. researchgate.net

The choice of a Lewis base catalyst can completely divert the reaction pathway, as seen in the synthesis of spiro-cyclopentene-pyrazolones versus pyrano[2,3-c]pyrazoles. researchgate.net The concentration of reactants and the rate of addition can also be critical, as highlighted in a (3+2) cycloaddition to deliver cyclopentenes, where slow alkyne addition was necessary to avoid undesired side reactions. acs.org Furthermore, the nature of substituents on the starting materials can significantly influence the reaction outcome. acs.org The yield of a reaction is a complex function of these variables, and predicting it accurately remains a significant challenge in synthetic chemistry. nih.gov

Synthesis of Biologically Active Molecules Incorporating the this compound Moiety

The pyran scaffold, including the 2-pyrone core found in this compound, is a key structural motif in a wide range of biologically active natural products and synthetic compounds. researchgate.netsemanticscholar.org These compounds exhibit diverse pharmacological properties, including anti-coagulant, anti-cancer, diuretic, and anti-anaphylactic activities. scirp.orgresearchgate.net

The synthesis of these biologically active molecules often involves multi-component reactions that efficiently construct the pyran ring system. For example, the one-pot synthesis of pyrano[3,2-c]pyran derivatives using KF-Al2O3 yields compounds with potential pharmacological activities. semanticscholar.org Similarly, the synthesis of various 4H-pyran derivatives, which are known for their biological significance, is readily achieved using this catalytic system. scirp.orgresearchgate.net

A notable example involves the synthesis of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione through a tandem Knoevenagel–Michael protocol, highlighting the integration of the pyranone moiety into more complex, potentially bioactive structures. mdpi.com The development of efficient synthetic routes to such molecules is crucial for enabling further biological evaluation and drug discovery efforts.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Potassium fluoride on alumina (KF-Al2O3) |

| Malononitrile |

| Ethyl acetoacetate |

| Benzaldehyde |

| 4-Chlorobenzaldehyde |

| 4-Methylbenzaldehyde |

| Furan-2-carbaldehyde |

| Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |

| Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |

| 2-Amino-4-(4-methylphenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene |

| Methyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate |

| 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |

| Pyrano[3,2-c]pyran |

| 4H-Pyran |

| Butenolide |

| Oxocarbenium ion |

| Oxidopyrylium |

| Furanoxonium ion |

| Spirocyclopentene-pyrazolone |

| Pyrano[2,3-c]pyrazole |

Building Block Applications in Complex Molecule Synthesis

The 2-pyrone framework is a privileged scaffold for the synthesis of intricate molecules, primarily through cycloaddition reactions and multicomponent strategies. The conjugated diene within the pyrone ring readily participates in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings, which are ubiquitous in natural products. researchgate.net

Derivatives of 2-pyrones are frequently employed in the total synthesis of complex natural products. researchgate.net For instance, the Diels-Alder reactions involving 2-pyrones have been instrumental in creating key carbocyclic and heterocyclic frameworks. Furthermore, the Knoevenagel condensation followed by an electrocyclization reaction is a common and effective method for synthesizing substituted 2H-pyrans, which can then be used as key intermediates in the synthesis of natural products like (-)-daurichromenic acid. mdpi.com

A notable example of the application of a pyrone derivative is in the synthetic approach towards aklavinone (B1666741), the aglycon of the anthracycline antitumor agent aclacinomycin A. ucla.edu This synthesis utilized a substituted methyl 2-oxo-2H-pyran-5-carboxylate (coumalate) as a key intermediate. The strategy involved a cycloaddition reaction of the coumalate derivative to construct the A ring of the aklavinone skeleton. ucla.edu

Multicomponent reactions (MCRs) offer an efficient pathway to complex structures from simple starting materials in a single step. A derivative, 4-hydroxy-6-methyl-2H-pyran-2-one, has been used in a tandem Knoevenagel–Michael protocol. mdpi.com This reaction, involving phenylglyoxal hydrate and 1,3-dimethylbarbituric acid, yields a complex pyrimidine-fused pyrone derivative, demonstrating the utility of the pyrone scaffold in generating molecular diversity. mdpi.com

Table 1: Examples of Complex Molecule Synthesis Using 2-Pyrone Derivatives

| Starting Pyrone Derivative | Reaction Type | Key Reagents | Product Type | Reference |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Knoevenagel–Michael addition | Phenylglyoxal hydrate, 1,3-dimethylbarbituric acid | Pyrimidine-fused pyrone | mdpi.com |

| Substituted methyl 2-oxo-2H-pyran-5-carboxylate | Cycloaddition | Ketene acetal | A-ring precursor of Aklavinone | ucla.edu |

| 4-Hydroxypyranone | Knoevenagel/electrocyclization | Functionalized enals | Annulated 2H-pyrans | mdpi.com |

Precursors for Pharmacologically Active Molecules

The 2-pyrone nucleus and its derivatives are recognized as important pharmacophores, exhibiting a wide range of biological activities. sioc-journal.cn Consequently, they are valuable precursors for the development of new therapeutic agents.

This compound itself is used as a reagent in the investigation of the cytotoxic profiles of alpha, beta-unsaturated carbonyl compounds against both normal and tumor cells, indicating its relevance in cancer research. fishersci.ca

The synthesis of novel compounds with potential pharmacological activity often involves the modification of the 2-pyrone ring. For example, various 2-pyrone derivatives have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. sioc-journal.cnmdpi.com The pyrazole (B372694) moiety, known for its diverse pharmacological properties, has been incorporated into molecules synthesized from pyran precursors. mdpi.com These hybrid molecules have shown promising anticancer activity. mdpi.comacs.org

Derivatives of 3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran (Dehydroacetic acid) have been shown to possess significant antifungal activity. clockss.org Furthermore, the reaction of 2H-furo[3,2-b]pyran-2-ones, which are structurally related to 2-pyrones, with various nitrogen-containing nucleophiles leads to the formation of substituted pyrazol-3-ones and isoxazolones, classes of compounds with known biological activities. nih.gov

The synthesis of pyrano[3,2-c]quinoline derivatives, which incorporate the 2-pyrone structure, has been explored for the development of new therapeutic agents. These compounds are designed to target specific biological pathways, such as those involved in cancer. nih.gov

Table 2: Pharmacologically Active Molecules Derived from Pyrone Precursors

| Pyrone Precursor | Resulting Compound Class | Potential Pharmacological Activity | Reference |

| This compound | N/A (Used as a research reagent) | Cytotoxicity studies | fishersci.ca |

| 3-Acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran | Pyrazole and Pyrrole derivatives | Antifungal | clockss.org |

| 2H-Furo[3,2-b]pyran-2-ones | Pyrazol-3-ones, Isoxazolones | General biological activities | nih.gov |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Pyrimidine-fused pyrones | Potential anaphylatoxin receptor antagonist, platelet aggregation inhibitor | mdpi.com |

Reactivity and Derivatization of Methyl 2 Oxo 2h Pyran 3 Carboxylate

Reactions Involving the Pyranone Ring System

The 2-pyrone core of the molecule is a key hub of reactivity. It can act as a conjugated diene in cycloaddition reactions or be subject to attack by nucleophiles at its electrophilic centers, which can sometimes lead to the opening of the lactone ring.

Nucleophilic Addition Reactions

The pyranone ring system contains electrophilic carbon atoms that are susceptible to nucleophilic attack. The addition of a nucleophile to a carboxylic acid derivative typically involves the formation of a tetrahedral intermediate, which is usually a transient species. nih.gov In certain strained or bridged ring systems, these intermediates can be remarkably stable and even isolable. nih.gov For pyrone systems, nucleophilic attack can occur at several positions. For instance, in multicomponent reactions, a related compound, 4-hydroxy-6-methyl-2H-pyran-2-one, undergoes a Michael addition with a Knoevenagel adduct, demonstrating the susceptibility of the pyranone ring to attack by carbon nucleophiles. mdpi.com This type of reaction highlights a common pathway for pyrones, where a nucleophile adds to the β-carbon of the α,β-unsaturated system.

Ring-Opening Reactions

The lactone functionality within the 2-pyrone ring can undergo nucleophilic acyl substitution, which results in the opening of the ring. This transformation is fundamental in the reactions of various heterocyclic compounds. For example, the ring-opening of epoxides by carboxylic acids is a critical transformation in materials science, often facilitated by catalysts that enhance the nucleophilicity of the carboxylate. rsc.orgsci-hub.se While not an epoxide, the pyranone lactone can undergo similar ring-opening reactions. A general mechanism involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, cleaving the ester bond and opening the ring. This reactivity allows pyrones to be converted into various acyclic structures.

Cycloaddition Reactions

2-Pyrones are well-established as competent dienes in cycloaddition reactions, a property derived from their conjugated diene motif. researchgate.net This reactivity has been extensively utilized in the synthesis of complex molecules and natural products. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of 2-pyrones. masterorganicchemistry.com In this transformation, the pyrone acts as the four-π-electron component (diene), reacting with a two-π-electron component (dienophile) to form a new six-membered ring. masterorganicchemistry.com The reaction of α-pyrones with electron-rich olefins like enamines has been investigated, showing that the reaction proceeds via a Diels-Alder cycloaddition followed by the elimination of carbon dioxide and an amine to yield substituted aromatic compounds. The regioselectivity of this reaction can be controlled by the choice of the enamine, allowing for the specific synthesis of isomeric benzoate (B1203000) products.

Diels-Alder reactions involving pyrones are often promoted by thermal conditions or Lewis acid catalysis. nih.govresearchgate.net Lewis acids can enhance the reactivity and selectivity of the cycloaddition. nih.gov The pyrone system can also participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly with strained alkynes, where the electronic roles of the diene and dienophile are reversed. rsc.org

Table 1: Examples of Diels-Alder Reactions with Pyrones

| Diene | Dienophile | Conditions | Product Type | Citation |

| 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | Morpholino enamine | Heat (150 °C) | Substituted benzoate (after elimination) | |

| 2-alkoxy-2H-pyran-3(6H)-one | 2,3-dimethylbutadiene | Thermal or Lewis Acid | Cycloadduct | nih.gov |

| 2H-pyran-2-one | endo-Bicyclo[6.1.0]nonyne | Computational (DFT) | IEDDA Cycloadduct | rsc.org |

Functionalization at Specific Ring Positions

Beyond the inherent reactivity of the pyranone system, specific positions on the ring can be targeted for functionalization. For instance, related 2-pyrone systems can be modified at various positions to introduce different substituents. The Sonogashira coupling of a 4-bromo-6-methyl-2-pyrone with phenylacetylene (B144264) demonstrates that the pyrone ring is stable to palladium-catalyzed cross-coupling conditions, allowing for the introduction of aryl groups. researchgate.net This indicates that halogenated derivatives of methyl 2-oxo-2H-pyran-3-carboxylate could serve as precursors for introducing a wide array of functional groups at specific ring positions through established cross-coupling methodologies. Such modifications are crucial for synthesizing a library of analogues for further study.

Derivatization for Structure-Activity Relationship (SAR) Studies

This compound and its derivatives are utilized in the investigation of biological activities. The compound itself is used as a reagent to study the cytotoxic profiles of α,β-unsaturated carbonyl compounds against human normal and tumor cell lines. fishersci.ca The ability to systematically modify the core structure is essential for conducting Structure-Activity Relationship (SAR) studies. By creating a series of derivatives with varied substituents at different positions on the pyranone ring, researchers can probe how specific structural changes affect biological activity. For example, combining the pyrone motif with other pharmacologically relevant structures, such as barbiturates, can lead to novel compounds with potential therapeutic applications. mdpi.com The resulting derivatives can then be screened to identify key structural features responsible for the desired activity, such as inhibiting platelet aggregation or acting as receptor antagonists. mdpi.com

Biological and Pharmacological Research of Methyl 2 Oxo 2h Pyran 3 Carboxylate and Its Analogues

Antimicrobial and Antifungal Properties

The 2-pyrone (or α-pyrone) ring is a structural motif present in numerous natural products that exhibit a wide range of biological activities, including antimicrobial and antifungal effects. researchgate.netmdpi.com Derivatives of this scaffold have demonstrated inhibitory activity against various microbial species. researchgate.netmdpi.com

Studies on 2-pyrone analogues have shown notable activity. For instance, certain prenylated 2-pyrone derivatives displayed significant in vitro antibacterial activity, with Escherichia coli being particularly susceptible. researchgate.net In another study, newly synthesized 3,4,6-trisubstituted α-pyrone derivatives, isolated from the endophytic fungus Penicillium ochrochloronthe, showed selective antimicrobial activity against tested fungal and bacterial strains with Minimum Inhibitory Concentration (MIC) values between 12.5 and 100 μg/ml. nih.gov Similarly, compounds derived from coumalic acid, which contains a 2-pyrone ring, exhibited high to moderate inhibition against Staphylococcus aureus. aip.org The natural product Radicinin, which features a pyrone structure, has also been noted for its ability to prevent the growth of certain gram-positive bacteria. researchgate.net

Antiviral Activity

The therapeutic potential of 2-pyrone derivatives extends to antiviral applications. researchgate.net The core structure is considered a valuable pharmacophore in the development of new antiviral agents. researchgate.netresearchgate.net Research into related heterocyclic compounds, such as those containing pyridine, has shown a broad spectrum of antiviral activities against viruses like HIV, Hepatitis C (HCV), and Hepatitis B (HBV). nih.gov

Specifically concerning pyrone analogues, a class of pyranobenzopyrone molecules was synthesized and evaluated for anti-norovirus activity. nih.gov This research was prompted by findings that acyl-coenzyme A:cholesterol acyltransferase-1 (ACAT1) enzyme activity may be important for norovirus infection. nih.gov Several of the synthesized compounds, which were designed as ACAT1 inhibitors, showed promising activity, with two quinolylmethyl derivatives exhibiting ED₅₀ values of 3.4 and 2.4 μM against the norovirus replicon. nih.gov

Anticancer and Cytotoxic Activities

Methyl 2-oxo-2H-pyran-3-carboxylate is utilized as a chemical reagent to explore the cytotoxic profiles of α,β-unsaturated carbonyl compounds against oral human normal and tumor cells. myfisherstore.com The broader class of 2-pyrone derivatives has been the subject of extensive investigation for its anticancer and cytotoxic effects. researchgate.netmdpi.com

Induction of Cell Death Mechanisms

The anticancer effects of pyrone analogues are often linked to their ability to induce programmed cell death, or apoptosis. One study identified a complex pyran-thiazepine analogue, 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(2-methoxy-4-(methylthio)phenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine, as a potent inducer of apoptosis. nih.gov This compound was discovered through a cell- and caspase-based high-throughput screening assay and was found to function as an inhibitor of tubulin polymerization, a well-established anticancer mechanism. nih.gov The compound demonstrated an EC₅₀ value of 0.08 µM for apoptosis induction in T47D breast cancer cells. nih.gov

Further research into a series of pyrano[3,2-c]quinoline derivatives showed that the most potent compound could induce apoptosis in A549 non-small-cell lung cancer cells. rsc.org It increased the total apoptosis rate to 20.4% compared to 0.53% in the control group. rsc.org Similarly, spiro-pyridine derivatives have been shown to activate the pro-apoptotic Bax gene while suppressing the anti-apoptotic Bcl-2 expression in Caco-2 colon cancer cells. nih.gov

Cytotoxic Profiles Against Tumor Cells

The cytotoxic potential of various pyrone analogues has been evaluated against a range of human cancer cell lines. While specific IC₅₀ values for this compound are not detailed in the reviewed literature, data for several analogues highlight the promise of this chemical class.

For example, three new α-pyrone derivatives isolated from Penicillium ochrochloronthe were tested for cytotoxicity, with one known compound from the same fungus, trichodermic acid, showing moderate activity against five human cancer cell lines. nih.gov New pyranone derivatives from the endophytic fungus Phoma sp. also exhibited moderate inhibitory effects against the HL-60 human promyelocytic leukemia cell line. frontiersin.org The table below summarizes the cytotoxic activities of various pyrone analogues from the literature.

| Compound/Analogue | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Trichodermic acid | A549 | Lung Carcinoma | 51.45 µg/ml | nih.gov |

| Trichodermic acid | LN229 | Glioblastoma | 23.43 µg/ml | nih.gov |

| Trichodermic acid | MGC | Gastric Cancer | 39.16 µg/ml | nih.gov |

| Trichodermic acid | LOVO | Colorectal Adenocarcinoma | 46.97 µg/ml | nih.gov |

| Trichodermic acid | MDA231 | Breast Cancer | 42.85 µg/ml | nih.gov |

| Phomacumarin A | HL-60 | Promyelocytic Leukemia | 31.02 | frontiersin.org |

| Phomapyrone A | HL-60 | Promyelocytic Leukemia | 34.62 | frontiersin.org |

| Phomapyrone B | HL-60 | Promyelocytic Leukemia | 27.90 | frontiersin.org |

| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | A549 | Non-Small-Cell Lung Cancer | ~35 | rsc.org |

| 1′H-spiro-indoline-3,4′-pyridine derivative (Compound 7) | Caco-2 | Colorectal Adenocarcinoma | 7.83 | nih.gov |

Enzyme Inhibition Studies

The biological activity of pyrone derivatives also includes the inhibition of key enzymes, suggesting another avenue for their therapeutic application.

Alpha-Chymotrypsin Inhibition

Analogues of this compound have been identified as potent inhibitors of α-chymotrypsin, a digestive serine protease. A study of esters and amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid found them to be time-dependent inhibitors of bovine α-chymotrypsin. nih.govacs.org The ester-type coumarins were significantly more effective than the corresponding amides. nih.govacs.org Notably, the meta-substituted phenyl ester, m-chlorophenyl 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylate, was reported as one of the most powerful inactivators of α-chymotrypsin discovered, with a k_inact/K_I value of 760,000 M⁻¹s⁻¹. nih.govacs.org This series of aromatic coumarinic esters represents a new class of selective α-chymotrypsin inhibitors. nih.govacs.org

Another study investigated aryl-substituted enol lactones as alternate substrate inhibitors of chymotrypsin. nih.gov These compounds were found to undergo rapid acylation of the enzyme, with slow deacylation rates leading to stable acyl-enzyme intermediates, effectively inhibiting the enzyme's function. nih.gov

Other Reported Biological Activities

Analogues of this compound, particularly those belonging to the broader classes of 2-pyrones and coumarins, have demonstrated a wide array of other biological activities, including antimicrobial, antioxidant, and antiproliferative effects. nih.govnih.gov

Antimicrobial Activity:

The 2-pyrone subunit is a feature in numerous natural products that exhibit a broad spectrum of biological activity. nih.gov Synthetic 2-pyrones have also been a focus of research for their potential as antimicrobial agents. Studies on 4-substituted-6-methyl-2-pyrones have shown that these compounds can have potent inhibitory activity against various bacteria and fungi, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Schizosaccharomyces pombe, and Botrytis cinerea. nih.gov For instance, the synthesis of 4-alkyl, alkenyl, aryl, and alkynyl-6-methyl-2-pyrones has been developed to explore their biological effects. nih.gov

Similarly, derivatives of 4H-pyran have been investigated for their pharmacological potential. mdpi.com Metal complexes of Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate have been synthesized and tested for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com Some of these complexes showed significant efficacy. mdpi.com Furthermore, a series of methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates and their analogues have been studied for their antimicrobial activity, with some compounds showing activity comparable to established agents like chloramine. researchgate.net

The table below summarizes the antimicrobial activities of selected pyran and pyrone derivatives.

| Compound Class | Tested Organisms | Observed Activity | Reference |

| 4-Substituted-6-methyl-2-pyrones | Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Schizosaccharomyces pombe, Botrytis cinerea | Potent inhibitory activity | nih.gov |

| Metal complexes of Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | Gram-positive and Gram-negative bacteria, Fungi | Significant antimicrobial efficacy | mdpi.com |

| Methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates | Bacteria | Activity comparable to chloramine | researchgate.net |

| 2-Pyrone derivatives from coumalic acid | Staphylococcus aureus, Candida albicans | High to moderate inhibition against S. aureus, no inhibition against C. albicans | aip.org |

Antioxidant Activity:

Coumarins, which are structurally related to 2-pyrones, are well-known for their antioxidant properties. nih.govresearchgate.netnih.gov The antioxidant activity is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov Phenolic coumarins, such as scopoletin, aesculetin, fraxetin, umbelliferone, and daphnetin, have shown considerable antioxidant activities. nih.gov The presence of a catechol group has been found to significantly contribute to the antioxidant effects of coumarins. nih.gov Conversely, the addition of a sugar moiety tends to reduce the antioxidant activity of coumarin (B35378) glycosides. nih.gov The α-pyrone ring itself is also believed to enhance the capacity to inhibit oxidative reactions. nih.gov

Research on pyrone derivatives has also highlighted their potential as antioxidants. nih.govnih.gov Eleven α-pyrones and four γ-pyrones were evaluated, with 6-aryl-5,6-dihydro-4-hydroxypyran-2-ones and a 4-hydroxypyran-2-one (B3053063) derivative showing the most activity in the DPPH test. nih.gov Notably, phenolic pyrones exhibited potent superoxide (B77818) anion scavenging properties. nih.gov One derivative, in particular, significantly inhibited Fe2+/ADP/ascorbate-induced lipid peroxidation in rat liver microsomes, suggesting its potential in treating oxidative tissue injury. nih.gov

Antiproliferative Activity:

The cytotoxic potential of 2-pyrone and its analogues against various cancer cell lines has been a subject of investigation. nih.govresearchgate.netnih.govnih.gov Certain synthetic 4-substituted-6-methyl-2-pyrones, such as 4-phenylethynyl-, 4-tetrahydropyranylpropargyl ether-, and 4-ethynyl-6-methyl-2-pyrones, have demonstrated excellent potential as a new class of anticancer agents in studies involving human ovarian carcinoma and chronic myelogenous leukaemia cell lines. nih.gov

Furthermore, a study on methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates revealed that one of the derivatives exhibited higher antiproliferative activity than the established anticancer drugs busulfan (B1668071) and cisplatin (B142131) in a screen conducted by the National Cancer Institute. researchgate.net A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and assessed for their anti-proliferative activity against human cancer cell lines SW-480 and MCF-7, with some derivatives showing significant potency. nih.gov

The table below presents the antiproliferative activity of selected pyran and pyrone derivatives.

| Compound Class | Cell Lines | Observed Activity | Reference |

| 4-Substituted-6-methyl-2-pyrones | A2780 human ovarian carcinoma, K562 human chronic myelogenous leukaemia | Excellent potential as anticancer agents | nih.gov |

| Methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate | NCI 60 Cell One-Dose Screen | Higher activity than busulfan and cisplatin | researchgate.net |

| Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives | SW-480, MCF-7 | Potent anti-proliferative activity | nih.gov |

| 2-Oxo-3-phenylquinoxaline derivatives | HCT-116 | Significant reductions in cell viability | nih.gov |

Structure-Activity Relationships (SAR) and Biological Efficacy

The biological efficacy of this compound analogues is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for their biological activities, providing a roadmap for the design of more potent and selective compounds.

For antioxidant activity , the presence and position of hydroxyl groups on the coumarin or pyrone ring are critical. nih.govnih.gov Coumarins possessing a catechol (ortho-dihydroxy) group exhibit significant free radical scavenging and lipid peroxidation inhibitory effects. nih.gov This suggests that the dihydroxy substitution pattern is a key determinant of antioxidant potency. In contrast, glycosylation of the hydroxyl groups tends to diminish this activity. nih.gov The core α-pyrone structure itself is also considered a significant contributor to the antioxidant capacity. nih.gov For simpler coumarins, a hydroxyl group at position 7 enhances antioxidant properties more than a hydroxyl group at position 4. nih.gov

In the context of antimicrobial activity , SAR studies of 2-pyrones have revealed that substitutions at various positions on the pyrone ring can significantly influence their inhibitory effects against bacteria and fungi. nih.gov For instance, in a series of 4-substituted-6-methyl-2-pyrones, the nature of the substituent at the 4-position (alkyl, alkenyl, aryl, or alkynyl) was found to be a key modulator of antimicrobial potency. nih.gov Similarly, for bis-naphtho-γ-pyrones, specific derivatives have shown potent activity against Helicobacter pylori, including multidrug-resistant strains, and other Gram-positive pathogens. researchgate.net

Regarding antiproliferative activity , the substitution pattern on the pyran or pyrone ring is also a crucial factor. In a study of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives, the presence of specific substituents on the C4-phenyl ring, such as 4-NO2, 4-Cl, and 3,4,5-(OCH3)3, resulted in the most potent compounds against both SW-480 and MCF-7 human cancer cell lines. nih.gov This highlights the importance of the electronic and steric properties of the substituents in determining the anticancer efficacy.

Pharmacokinetics Research

Specific pharmacokinetic data for this compound is not extensively available in the public domain. However, analytical methods suitable for its pharmacokinetic analysis have been described. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of this compound. sielc.com This method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid. sielc.com The availability of smaller 3 µm particle columns also allows for rapid analysis using ultra-performance liquid chromatography (UPLC). sielc.com This liquid chromatography method is described as being scalable and suitable for preparative separation to isolate impurities, as well as for pharmacokinetic studies. sielc.com The suitability of this method suggests that the absorption, distribution, metabolism, and excretion (ADME) of this compound could be investigated using standard bioanalytical techniques.

Advanced Analytical Techniques in Pyranone Research

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic techniques are cornerstones for the elucidation of the chemical structure of Methyl 2-oxo-2H-pyran-3-carboxylate. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, the protons on the pyran ring and the methyl ester group exhibit characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum complements this by identifying all unique carbon environments within the molecule, including the carbonyl carbons of the pyrone ring and the ester, as well as the sp² hybridized carbons of the ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The presence of characteristic absorption bands confirms the key structural features. For instance, strong absorption bands are expected for the C=O stretching vibrations of the lactone and the ester functionalities. The C=C stretching vibrations of the pyran ring and the C-O stretching of the ester group also produce distinct signals in the IR spectrum. mdpi.com Commercial suppliers confirm the identity of this compound using Fourier Transform Infrared (FTIR) spectroscopy. thermofisher.com

Mass Spectrometry (MS) determines the molecular weight of the compound and can offer structural clues through fragmentation analysis. mdpi.com The molecular ion peak in the mass spectrum corresponds to the molar mass of this compound, which is 154.12 g/mol . nih.govsigmaaldrich.com

Table 1: Spectroscopic Data for this compound

| Technique | Description | Observed Data/Expected Features |

|---|---|---|

| ¹H NMR | Provides information on the proton environment. | Signals corresponding to the three protons on the pyran ring and the three protons of the methyl ester group. |

| ¹³C NMR | Provides information on the carbon skeleton. spectrabase.com | Resonances for all seven carbon atoms, including the carbonyls, olefinic carbons, and the methyl group carbon. spectrabase.com |

| IR | Identifies functional groups. mdpi.com | Strong C=O stretching bands (lactone and ester), C=C stretching bands (pyran ring), and C-O stretching bands. |

| MS | Determines molecular weight and fragmentation. mdpi.com | Molecular Ion Peak (M⁺) at m/z 154. nih.gov |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, which exists as a powder or crystalline solid at room temperature, this method can offer unambiguous structural proof. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for the separation, quantification, and purification of compounds in a mixture. sielc.comresearchgate.net These methods are widely used in the analysis of pyranone derivatives.

UPLC systems operate at higher pressures than traditional HPLC, allowing for the use of columns with smaller particle sizes (sub-2 µm). usp.br This results in significantly improved resolution, faster analysis times, and increased sensitivity, making it a powerful tool for analyzing complex samples. usp.brwaters.com

Method Development for Analysis and Purification

Developing a robust HPLC or UPLC method is crucial for the accurate analysis and effective purification of this compound. A reverse-phase (RP) HPLC method has been described for this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Key parameters in method development include:

Column Selection : A C18 stationary phase is commonly used for the separation of moderately polar compounds like pyranones. sielc.comresearchgate.net

Mobile Phase : A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive to improve peak shape. sielc.com For instance, a mobile phase of acetonitrile, water, and phosphoric acid has been utilized. sielc.com

Detection : UV detection is commonly employed, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity.

This liquid chromatography method can be scaled for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies. sielc.com

Mass Spectrometry (MS) Compatibility

The coupling of HPLC or UPLC with mass spectrometry (LC-MS) is a powerful analytical strategy that combines the separation capabilities of chromatography with the sensitive and selective detection provided by MS. sigmaaldrich.com This hyphenated technique is invaluable for identifying and quantifying compounds in complex mixtures.

For LC-MS applications, the mobile phase composition must be compatible with the MS ionization source, most commonly Electrospray Ionization (ESI). sigmaaldrich.com Non-volatile buffers like phosphoric acid, which can interfere with the ionization process and contaminate the MS system, must be replaced with volatile alternatives. sielc.com Formic acid is a common substitute that is effective for chromatography and compatible with MS detection. sielc.com The use of smaller 3 µm particle columns in UPLC is also advantageous for fast LC-MS applications. sielc.com

Computational Chemistry and Theoretical Studies on Methyl 2 Oxo 2h Pyran 3 Carboxylate

Molecular Conformation Analysis

The conformation of the 2-pyrone ring system is a critical determinant of its physical and chemical properties. Computational studies on 2-pyrone and its derivatives consistently point towards a predominantly planar geometry for the heterocyclic ring. This planarity arises from the conjugated diene system within the ring, which favors a flat structure to maximize p-orbital overlap.

Studies on related 2H-pyran structures indicate that the ring can exist in equilibrium with an open-chain dienone form. However, the α,β-unsaturation within the lactone ring of Methyl 2-oxo-2H-pyran-3-carboxylate provides significant stabilization, strongly favoring the cyclic form. Theoretical calculations on substituted 2H-pyrans have shown that steric factors can influence this equilibrium, but the fundamental 2-oxo-pyran core is inherently stable in its ring-closed state. nih.gov

The orientation of the methyl carboxylate group at the C3 position is another key aspect of the molecule's conformation. Free rotation can occur around the C-C single bond connecting the ester group to the pyran ring. Computational energy profiling would typically reveal the most stable rotamers. It is expected that the lowest energy conformation would involve a specific orientation of the carbonyl group of the ester relative to the pyran ring to minimize steric hindrance and optimize electronic interactions. Advanced computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface and identify these preferred conformations. For instance, studies on similar heterocyclic systems use DFT to determine stable geometric parameters. benthamdirect.com Furthermore, techniques like X-ray crystallography, often complemented by computational analysis like Time-Dependent Density Functional Theory (TD-DFT), have been used to establish the precise configuration and conformation of novel α-pyrone derivatives isolated from natural sources. nih.govmdpi.com

Table 1: Predicted Conformational Properties of this compound

| Molecular Feature | Predicted Conformation/Property | Computational Method |

| 2-Oxo-2H-pyran Ring | Predominantly planar | DFT, Ab initio calculations |

| Substituent Orientation | The methyl carboxylate group has rotational freedom, with specific low-energy rotamers determined by steric and electronic effects. | Potential Energy Surface (PES) Scan using DFT |

| Ring Stability | The cyclic form is highly favored over the open-chain isomer due to lactone and diene conjugation. | Thermodynamic calculations via DFT |

Prediction of Biological Activity

The 2-pyrone scaffold is a recognized pharmacophore present in numerous natural products with a wide array of biological activities. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in predicting the potential bioactivity of new derivatives like this compound.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For the 2-pyrone class, these studies have revealed that minor changes in the substitution pattern can lead to vastly different pharmacological profiles, including anti-cancer, antimicrobial, anti-HIV, and anti-inflammatory effects. nih.gov

The prediction of biological activity for this compound would involve calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, atomic charges). These calculated values can then be input into established QSAR models for various activities associated with the 2-pyrone core. For example, studies on other heterocyclic systems have successfully used 2D and 3D descriptors to create predictive models for anticancer and antioxidant activities. nih.govnih.gov The presence of both a hydrogen bond acceptor (the ester carbonyl) and a Michael acceptor system suggests potential interactions with biological macromolecules. Several studies have synthesized and evaluated 2H-pyran derivatives, demonstrating their potential as anticancer and antioxidant agents. researchgate.netjksus.org

Table 2: Potential Biological Activities of 2-Pyrone Derivatives Predicted by Computational Approaches

| Predicted Activity | Basis for Prediction (Related Compounds) | Relevant Computational Technique |

| Anticancer | Many natural and synthetic 2-pyrones exhibit cytotoxicity against various cancer cell lines. nih.govresearchgate.net | QSAR, Molecular Docking |

| Antimicrobial | The 2-pyrone scaffold is found in compounds with antibacterial and antifungal properties. researchgate.net | QSAR, Pharmacophore Modeling |

| Antioxidant | Pyrone derivatives have shown significant antioxidant activity in various assays. nih.govjksus.org | QSAR, Calculation of redox potential |

| Anti-inflammatory | Some pyrone compounds act as inhibitors of inflammatory pathways. | Molecular Docking with target enzymes (e.g., COX) |

Mechanistic Studies through Computational Modeling

Computational modeling is a cornerstone for elucidating the reaction mechanisms of organic compounds, and the 2-pyrone system is no exception. The conjugated diene structure of this compound makes it a candidate for cycloaddition reactions, particularly the Diels-Alder reaction, where it can function as the diene component.

DFT calculations are frequently used to model these reactions. Such studies can determine the activation energies, transition state geometries, and reaction thermodynamics for the cycloaddition with various dienophiles. rsc.org These calculations help predict whether a reaction will be kinetically or thermodynamically favored and can explain the observed regioselectivity and stereoselectivity. For example, computational studies on the Diels-Alder reactions of 2-pyrones have shown that they are often reluctant dienes due to their aromatic character, requiring specific catalysts or electron-deficient dienophiles to proceed efficiently. nih.gov

Mechanistic investigations using DFT have been crucial in understanding:

Concerted vs. Stepwise Pathways: Computational modeling can distinguish between a concerted mechanism, where bonds are formed simultaneously, and a stepwise mechanism involving a discrete intermediate. For retro-Diels-Alder reactions of similar pyrones, DFT simulations have identified both concerted and two-step pathways depending on the solvent and substituents. rsc.org

Catalyst Effects: The role of catalysts can be modeled by including the catalyst molecule in the computational simulation. For asymmetric Diels-Alder reactions, modeling has shown how bifunctional catalysts can activate both the diene and dienophile through hydrogen bonding, lowering the activation energy and controlling the stereochemical outcome. nih.gov

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile helps to explain the reactivity and regioselectivity of the cycloaddition. Computational software can readily calculate and visualize these orbitals. rsc.org

Table 3: Computationally Studied Reaction Mechanisms Involving the 2-Pyrone Ring

| Reaction Type | Key Insights from Computational Modeling | Common Computational Methods |

| Diels-Alder Cycloaddition | Determination of activation barriers, transition state structures, and elucidation of concerted vs. stepwise pathways. rsc.orgrsc.org Prediction of stereochemical outcomes. nih.gov | DFT (e.g., B3LYP), Ab initio (e.g., DLPNO-CCSD(T)) hkhlr.de |

| Retro-Diels-Alder | Effect of solvents and substituents on reaction rates and mechanism. Correlation of reactivity with FMO gaps. rsc.org | DFT, FMO Analysis |

| Nucleophilic Addition | Investigation of reaction pathways with various nucleophiles, identifying intermediates and transition states to explain product formation. benthamdirect.com | DFT, PES Scans |

Future Research Directions and Potential Applications

Development of Novel Synthetic Methodologies

The synthesis of pyranone derivatives is a well-established area of organic chemistry, with numerous methods available for constructing the 2H-pyran-2-one core. bohrium.comorganic-chemistry.org Classical approaches such as Knoevenagel condensation are commonly employed. bohrium.com More contemporary techniques, including microwave-assisted synthesis and various catalytic methods, have also been developed to improve efficiency and yield. bohrium.comresearchgate.net

Future research into the synthesis of Methyl 2-oxo-2H-pyran-3-carboxylate could focus on the development of more efficient and selective methods. This includes the exploration of novel catalytic systems, such as those based on palladium or N-heterocyclic carbenes, which have shown success in the synthesis of other substituted 2-pyrones. mdpi.com Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, represent a promising avenue for the streamlined synthesis of this compound and its derivatives.

Exploration of Undiscovered Biological Activities

While the direct biological activities of this compound are not yet extensively documented, it is known to be used as a reagent in the investigation of the cytotoxic profiles of other alpha, beta-unsaturated carbonyl compounds against oral human normal and tumor cells. fishersci.camyfisherstore.comthermofisher.com This suggests that the compound itself may possess interesting biological properties worthy of investigation.

The broader pyranone class of molecules exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-coagulant effects. bohrium.com For instance, derivatives of 2-pyrone have been investigated for their potential as anticancer agents. rsc.org Specifically, some pyrano[3,2-c]quinoline-3-carboxylates have been identified as potential dual inhibitors of topoisomerase II and DNA gyrase, with apoptosis-inducing capabilities. rsc.org

A computational study on a related compound, 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, predicted its potential as an anaphylatoxin receptor antagonist, a substrate for the protein CYP2H, a platelet aggregation inhibitor, and a stimulant for kidney function. mdpi.com These findings suggest that this compound could serve as a valuable scaffold for discovering new bioactive molecules with a wide range of therapeutic applications. Future research should therefore focus on systematic screening of this compound and its derivatives for various biological activities.

Design and Synthesis of New Pyranone-Based Therapeutics

The 2-pyrone scaffold is a versatile building block in medicinal chemistry. mdpi.com The design and synthesis of new therapeutics based on the this compound structure is a promising area for future research. The functional groups present in this molecule, including the ester and the conjugated diene system, offer multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. mdpi.com

One potential therapeutic area is in cancer treatment. Given that some pyranone derivatives show potent inhibitory activity against enzymes like topoisomerase II, which are crucial for cancer cell proliferation, new analogues of this compound could be designed as targeted anticancer agents. rsc.org Another avenue for exploration is in the development of novel anti-inflammatory or antimicrobial drugs, leveraging the known bioactivities of the pyranone core. bohrium.com The synthesis of pyrano[3,2-f]quinoline derivatives has been shown to produce compounds that can act as fluorophores and bind to proteins, suggesting potential applications in bioimaging and diagnostics. nih.gov

Sustainable and Green Chemistry Approaches in Pyranone Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. Future research on the production of this compound should prioritize the development of sustainable and environmentally friendly methods.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage. researchgate.net The application of microwave irradiation to the synthesis and modification of 2-pyrone-3-carboxylic acid derivatives has already been reported, demonstrating the feasibility of this technology for this class of compounds. researchgate.net

Flow chemistry is another green technology that offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. youtube.comyoutube.com The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process. mdpi.com Research into the use of greener solvents and catalysts will also be crucial in minimizing the environmental impact of producing this valuable chemical compound.

常见问题

Q. What are the common synthetic routes for Methyl 2-oxo-2H-pyran-3-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via cascade reactions starting from methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) and activated methylene compounds. For example, Program B (as described in ) involves refluxing reactants in ethanol with catalytic piperidine, achieving yields >80%. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of coumalate to nucleophile) and reaction time (6–12 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction progress is monitored by TLC and confirmed via IR (C=O stretches at ~1740 cm⁻¹) and ¹H NMR (singlet for methyl ester at δ 3.8–3.9 ppm) .

Q. How is NMR spectroscopy employed to characterize this compound and its derivatives?

Key NMR features include:

- ¹H NMR : The methyl ester group appears as a singlet at δ 3.8–3.9 ppm. Pyran ring protons resonate as multiplets between δ 6.0–8.0 ppm, with coupling patterns confirming substitution positions (e.g., J = 9–10 Hz for vicinal protons).

- ¹³C NMR : The carbonyl carbons (ester and lactone) appear at δ 165–175 ppm. Aromatic carbons in the pyran ring range from δ 100–160 ppm. Deuterated solvents (e.g., CDCl₃) and 2D techniques (COSY, HSQC) resolve overlapping signals, particularly in derivatives with complex substituents .

Q. What functional groups are critical for the compound’s reactivity, and how are they analyzed spectroscopically?

The lactone (2-oxo) and ester groups dominate reactivity. IR spectroscopy identifies lactone C=O (~1740 cm⁻¹) and ester C=O (~1710 cm⁻¹). The lactone’s electron-deficient α,β-unsaturated system facilitates nucleophilic additions, while the ester group undergoes hydrolysis or transesterification. UV-Vis (λmax ~270–300 nm) confirms π→π* transitions in the conjugated system .

Q. How is hydrogen bonding analyzed in the crystal structure of this compound?

Hydrogen bonding patterns are determined via X-ray crystallography and IR. For example, the lactone oxygen may act as a hydrogen bond acceptor with adjacent hydroxyl or amine groups. Graph set analysis (as per Etter’s rules) classifies interactions into motifs like R₂²(8) for dimeric arrangements. IR shifts (e.g., O–H stretches at 3200–3400 cm⁻¹) further validate intermolecular interactions .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

Contradictions (e.g., unexpected splitting in ¹H NMR) are addressed via:

- Variable-temperature NMR : To distinguish dynamic effects (e.g., rotamers) from static structural issues.

- NOESY/ROESY : Identifies through-space correlations in stereoisomers.